molecular formula C17H17FN2O2 B11173983 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide

4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B11173983
M. Wt: 300.33 g/mol
InChI Key: XJSHSYMOGYFGER-UHFFFAOYSA-N
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Description

4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide is a chemical compound with the molecular formula C15H13FN2O2. It is known for its unique structure, which includes an acetamido group, a fluorophenyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-bromoethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

4-acetamido-N-[2-(4-fluorophenyl)ethyl]benzamide

InChI

InChI=1S/C17H17FN2O2/c1-12(21)20-16-8-4-14(5-9-16)17(22)19-11-10-13-2-6-15(18)7-3-13/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21)

InChI Key

XJSHSYMOGYFGER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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